1-(Quinoxalin-2-yl)propan-2-one
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Overview
Description
1-(Quinoxalin-2-yl)propan-2-one is a chemical compound with the molecular formula C11H10N2O. It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Quinoxalin-2-yl)propan-2-one can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds, followed by further functionalization. For instance, the reaction of o-phenylenediamine with acetylacetone under acidic conditions can yield this compound .
Industrial Production Methods: Industrial production of quinoxaline derivatives often focuses on optimizing reaction conditions to achieve high yields and purity. Methods such as microwave-assisted synthesis and green chemistry approaches have been explored to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-(Quinoxalin-2-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products:
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the reagents used.
Scientific Research Applications
Biology: Quinoxaline derivatives have shown promise as antimicrobial, antiviral, and anticancer agents.
Industry: Quinoxaline derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Quinoxalin-2-yl)propan-2-one and its derivatives involves interactions with various molecular targets and pathways. For instance, some quinoxaline derivatives have been found to inhibit enzymes such as tyrosine kinases and topoisomerases, which are involved in cell signaling and DNA replication, respectively . These interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Quinazoline: Another nitrogen-containing heterocyclic compound with similar biological activities.
Cinnoline: Structurally related to quinoxaline and exhibits similar chemical properties.
Phthalazine: Another isomeric compound with comparable biological activities.
Uniqueness: 1-(Quinoxalin-2-yl)propan-2-one stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the propan-2-one group can enhance its ability to interact with certain biological targets, making it a valuable compound for further research and development .
Properties
CAS No. |
16310-39-7 |
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Molecular Formula |
C11H10N2O |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
1-quinoxalin-2-ylpropan-2-one |
InChI |
InChI=1S/C11H10N2O/c1-8(14)6-9-7-12-10-4-2-3-5-11(10)13-9/h2-5,7H,6H2,1H3 |
InChI Key |
QHEWRORTYBGVAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=NC2=CC=CC=C2N=C1 |
Origin of Product |
United States |
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